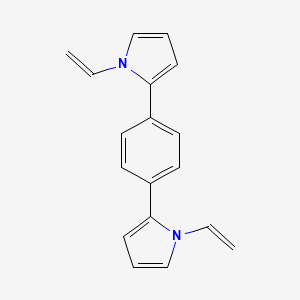
2,2'-(1,4-Phenylene)bis(1-ethenyl-1H-pyrrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis(1-ethenyl-1H-pyrrole) is an organic compound characterized by the presence of two pyrrole rings connected via a 1,4-phenylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(1-ethenyl-1H-pyrrole) typically involves the coupling of pyrrole derivatives with a 1,4-phenylene precursor. One common method is the Sonogashira cross-coupling reaction, which involves the reaction of a halogenated phenylene compound with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)bis(1-ethenyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Ethyl-substituted pyrrole derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis(1-ethenyl-1H-pyrrole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Phenylene)bis(1-ethenyl-1H-pyrrole) depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the ethenyl groups and the aromatic pyrrole rings allows for π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(2-pyridyl)benzene: Similar structure but with pyridine rings instead of pyrrole rings.
1,4-Bis(2-thienyl)benzene: Contains thiophene rings instead of pyrrole rings.
1,4-Bis(2-furyl)benzene: Features furan rings in place of pyrrole rings.
Uniqueness
2,2’-(1,4-Phenylene)bis(1-ethenyl-1H-pyrrole) is unique due to the presence of ethenyl groups, which provide additional sites for chemical modification and functionalization. This structural feature enhances its versatility and potential for use in various applications, particularly in the development of advanced materials and bioactive compounds.
Eigenschaften
CAS-Nummer |
84921-97-1 |
|---|---|
Molekularformel |
C18H16N2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
1-ethenyl-2-[4-(1-ethenylpyrrol-2-yl)phenyl]pyrrole |
InChI |
InChI=1S/C18H16N2/c1-3-19-13-5-7-17(19)15-9-11-16(12-10-15)18-8-6-14-20(18)4-2/h3-14H,1-2H2 |
InChI-Schlüssel |
ZKTRZSYXFPXQRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C=CC=C1C2=CC=C(C=C2)C3=CC=CN3C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







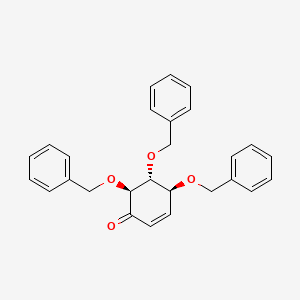
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14412092.png)
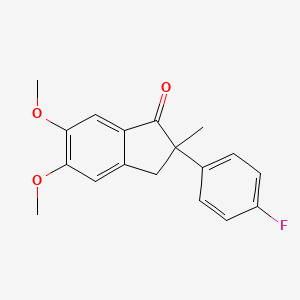
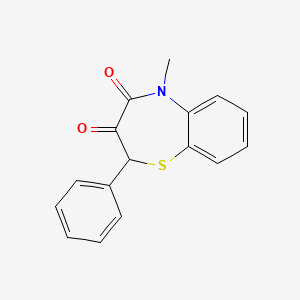
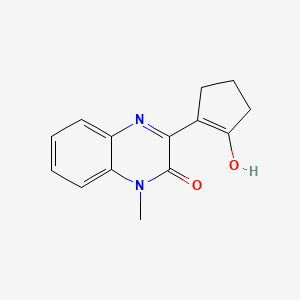
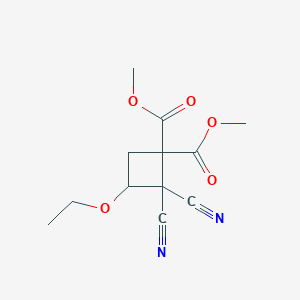
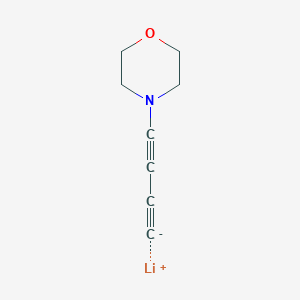
![Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane](/img/structure/B14412120.png)

